molecular formula C9H16ClN3 B12633687 2-(5-Propylpyrimidin-2-YL)ethanamine hydrochloride

2-(5-Propylpyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B12633687
M. Wt: 201.70 g/mol
InChI Key: RZFGZBGDFJURKJ-UHFFFAOYSA-N
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Description

2-(5-Propylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C9H15ClN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Propylpyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 5-propylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Propylpyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(5-Propylpyrimidin-2-YL)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Propylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxypyridin-2-YL)ethanamine hydrochloride
  • 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride
  • Ethyl 2-[(5-chloropyridin-2-yl)amino]acetate hydrochloride

Uniqueness

2-(5-Propylpyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structural features, such as the propyl group on the pyrimidine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

2-(5-propylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c1-2-3-8-6-11-9(4-5-10)12-7-8;/h6-7H,2-5,10H2,1H3;1H

InChI Key

RZFGZBGDFJURKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1)CCN.Cl

Origin of Product

United States

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